molecular formula C16H14F2N2O3S B3014181 2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896315-38-1

2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B3014181
CAS RN: 896315-38-1
M. Wt: 352.36
InChI Key: ONSXGUUMXGOEGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield high-affinity inhibitors of kynurenine 3-hydroxylase, with compounds demonstrating significant in vitro activity and the ability to increase kynurenic acid concentration in vivo . Similarly, the introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has been shown to enhance COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor . These examples highlight the importance of careful structural modifications in the synthesis of sulfonamide derivatives to achieve desired biological effects.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the introduction of fluorine atoms has been shown to affect the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions . Additionally, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been reported, with variations in torsion angles and hydrogen bonding patterns influencing the formation of dimers, layers, and chains in the crystal structure . These structural features are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives in chemical reactions is an area of significant interest. The enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamides as fluorinating agents has been explored, with the substituents on the phenyl rings being fine-tuned to achieve high yields and enantioselectivities . This demonstrates the potential of sulfonamide derivatives to act as reagents in stereoselective synthesis, which is valuable for the production of enantiomerically pure pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, as seen in the optimization of GPR119 agonists where a 6-fluoro substitution on the central phenyl ring offered improved properties . Additionally, the crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen bonding, which contribute to the stability of the crystal form and may affect solubility and other physical properties .

Scientific Research Applications

Cyclooxygenase Inhibition

A study by Hashimoto et al. (2002) explored the synthesis and evaluation of benzenesulfonamide derivatives, including 2-fluorobenzenesulfonamides, for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom was found to increase COX1/COX-2 selectivity, which is valuable for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Kynurenine Pathway Inhibition

Röver et al. (1997) investigated N-(4-phenylthiazol-2-yl)benzenesulfonamides, including variants with 2-fluoro substitution, as inhibitors of kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition of this enzyme, which is relevant for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Enantioselective Fluorination

Wang et al. (2014) conducted a study on the fine-tuning of reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. The research demonstrated that altering substituents on the phenyl rings of N-fluorobenzenesulfonamides, including 2-fluoro variants, could significantly impact enantioselective fluorination outcomes, relevant in organic synthesis (Wang et al., 2014).

Fluorometric Sensing

Bozkurt and Gul (2018) utilized a pyrazoline derivative related to 2-fluoro-benzenesulfonamides for metal ion selectivity based on fluorometric detection. This application is significant in the development of sensitive and selective methods for metal ion detection, including hazardous metals like mercury (Bozkurt & Gul, 2018).

Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, with some derivatives containing fluorine atoms. These compounds were evaluated as inhibitors of human carbonic anhydrase, indicating potential therapeutic applications in conditions where modulation of this enzyme is beneficial (Gul et al., 2016).

Mechanism of Action

The mechanism of action of fluorinated benzenesulfonamides would depend on their intended use. For example, some benzenesulfonamides are used as therapeutic agents and their mechanism of action involves interaction with certain biological targets .

Safety and Hazards

The safety and hazards associated with fluorinated benzenesulfonamides would depend on their specific structure and properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future research directions for fluorinated benzenesulfonamides could include exploring their potential applications in various fields, such as medicine and materials science, and studying their properties and reactivity under various conditions .

properties

IUPAC Name

2-fluoro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-11-5-7-13(8-6-11)20-10-12(9-16(20)21)19-24(22,23)15-4-2-1-3-14(15)18/h1-8,12,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSXGUUMXGOEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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